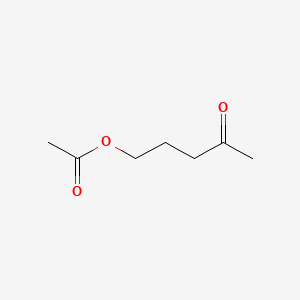

4-Oxopentyl acetate

Cat. No. B1618999

Key on ui cas rn:

5185-97-7

M. Wt: 144.17 g/mol

InChI Key: QYAHGDMPUORRQD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04218370

Procedure details

To a 1 liter 3-neck round bottom flask equipped with a stirrer, thermometer, condenser and addition funnel, was added 102 grams (1 mole) of 3-acetylpropanol, 125 mls of pyridine and 600 mls of methylene chloride. With ice cooling and good agitation, 78.5 grams (1 mole) of acetyl chloride was added slowly from the addition funnel while holding the temperature at 25° C. or below. Pyridine hydrochloride began coming out of solution about 1/3 of the way through the addition. After the addition was complete, the reaction mixture was stirred an additional 15 minutes at 20°-25° C. and then warmed to 40° C. and stirred an hour at 40° C. Then 150 mls of water were added to dissolve the pyridine hydrochloride and the aqueous layer was separated. The organic layer was washed twice with 200 mls of 10% HCl, once with water and saturated sodium bicarbonate solution. The organic layer was dried over anhydrous sodium sulfate, filtered and the methylene chloride stripped off on a rotary evaporator under reduced pressure. The light yellow liquid weighed 104 grams (72% crude yield). The infrared spectrum of the product contained two strong carbonyl bands at 1720 cm-1 and 1745cm-1 and there was no OH band.

Identifiers

|

REACTION_CXSMILES

|

[C:1]([CH2:4][CH2:5][CH2:6][OH:7])(=[O:3])[CH3:2].N1C=CC=CC=1.[C:14](Cl)(=[O:16])[CH3:15].Cl.N1C=CC=CC=1>O.C(Cl)Cl>[C:14]([O:7][CH2:6][CH2:5][CH2:4][C:1](=[O:3])[CH3:2])(=[O:16])[CH3:15] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

102 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)CCCO

|

|

Name

|

|

|

Quantity

|

125 mL

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

78.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl.N1=CC=CC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl.N1=CC=CC=C1

|

Step Five

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

40 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the reaction mixture was stirred an additional 15 minutes at 20°-25° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a 1 liter 3-neck round bottom flask equipped with a stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

thermometer, condenser and addition funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 25° C. or below

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred an hour at 40° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the aqueous layer was separated

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic layer was washed twice with 200 mls of 10% HCl, once with water and saturated sodium bicarbonate solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic layer was dried over anhydrous sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the methylene chloride stripped off on a rotary evaporator under reduced pressure

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |